molecular formula C16H9N3O4 B5776227 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione

Cat. No. B5776227
M. Wt: 307.26 g/mol
InChI Key: VYEYBDRZSIHJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione, also known as QI-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been found to have promising results in preclinical studies and is currently being studied for its potential use in cancer therapy.

Mechanism of Action

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione works by binding to the bromodomain of BRD4, which prevents it from interacting with acetylated histones. This disrupts the transcriptional activity of BRD4 and leads to the downregulation of genes that promote cancer cell growth. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione is that it has been shown to have high selectivity for BRD4, which reduces the potential for off-target effects. In addition, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been found to be effective at low concentrations, which reduces the potential for toxicity. One limitation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for the study of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione. One area of research is the development of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione analogs that have improved potency and selectivity. Another area of research is the investigation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the potential use of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione in other diseases, such as inflammatory or autoimmune disorders, could also be explored.

Synthesis Methods

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione involves a multi-step process that includes the reaction of 2-aminobenzoic acid with phthalic anhydride to form an isoindole intermediate. This intermediate is then reacted with anthranilic acid to form 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione. The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been optimized to produce high yields and purity.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been studied for its potential therapeutic applications in cancer therapy. It has been found to inhibit the activity of the transcription factor BRD4, which is involved in the regulation of genes that promote cancer cell growth. In preclinical studies, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4/c20-13-9-5-1-2-6-10(9)14(21)18(13)19-15(22)11-7-3-4-8-12(11)17-16(19)23/h1-8H,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEYBDRZSIHJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione

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